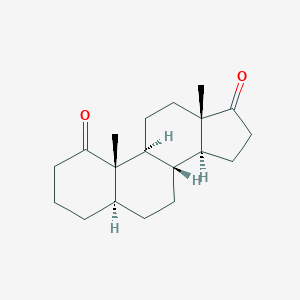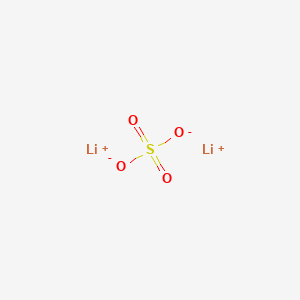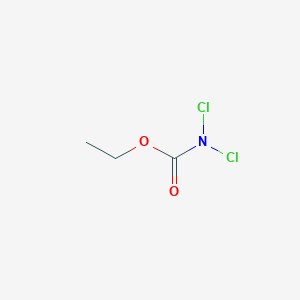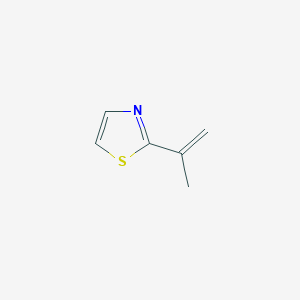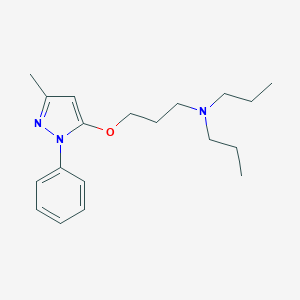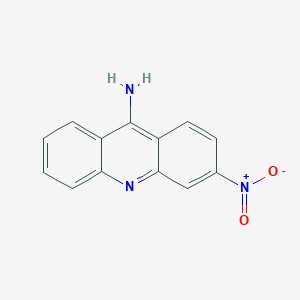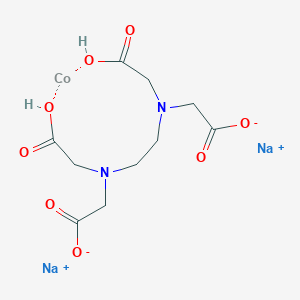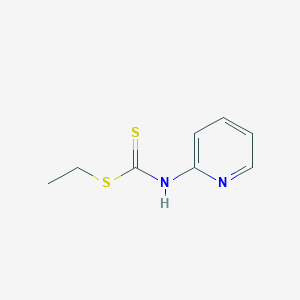
2-吡啶基二硫代氨基甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Ethyl 2-Pyridyldithiocarbamate has a wide range of scientific research applications:
作用机制
Target of Action
Dithiocarbamates, a group to which this compound belongs, are known to inhibit metal-dependent and sulfhydryl enzyme systems in various organisms, including fungi, bacteria, plants, insects, and mammals .
Mode of Action
Dithiocarbamates generally work by inhibiting enzyme systems that are dependent on metals and sulfhydryl groups . This inhibition disrupts the normal functioning of these systems, leading to various effects.
Biochemical Pathways
Given the general mode of action of dithiocarbamates, it can be inferred that the compound may affect pathways involving metal-dependent and sulfhydryl enzymes .
Result of Action
Given its classification as a dithiocarbamate, it can be inferred that the compound’s action may lead to the disruption of normal cellular processes involving metal-dependent and sulfhydryl enzymes .
生化分析
Biochemical Properties
It is known that dithiocarbamates, the class of compounds to which Ethyl 2-Pyridyldithiocarbamate belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific dithiocarbamate and the biomolecule .
Cellular Effects
Dithiocarbamates have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure .
Molecular Mechanism
Dithiocarbamates are known to form stable complexes with transition metals, which can influence their biochemical activity .
Temporal Effects in Laboratory Settings
Dithiocarbamates are known to be stable and non-toxic in aqueous form .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that many drugs are transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
准备方法
Ethyl 2-Pyridyldithiocarbamate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide . The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Ethyl 2-Pyridyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Ethyl 2-Pyridyldithiocarbamate can be compared with other dithiocarbamate compounds, such as:
Sodium N-ethyl-N-phenyldithiocarbamate: This compound also forms metal complexes but has different solubility and stability properties.
Dimethyltin(IV) dithiocarbamate: This compound has similar coordination chemistry but different biological activities due to the presence of tin.
Dibutyltin(IV) dithiocarbamate: Similar to dimethyltin(IV) dithiocarbamate, it forms stable complexes with metals but has unique stereochemical properties.
Ethyl 2-Pyridyldithiocarbamate is unique due to its pyridine ring, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions .
属性
IUPAC Name |
ethyl N-pyridin-2-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHKAIAVJUBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480797 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-05-3 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
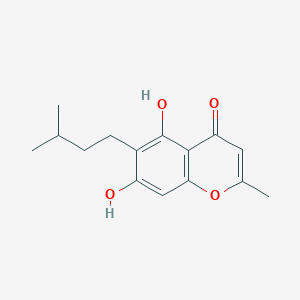
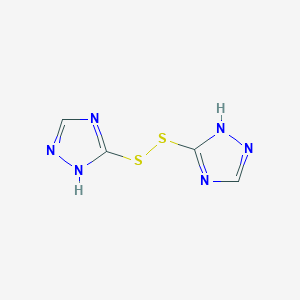
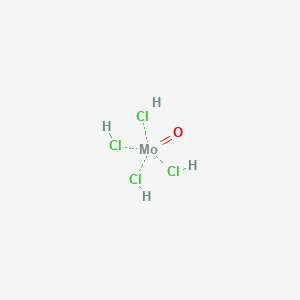
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

